C8 Substituent Basicity and Hydrogen-Bond Donor Capacity: 4-Methylpiperidine vs. Piperazine
The target compound bears a 4-methylpiperidine at C8 (calculated pKa ~10.1 for the piperidine nitrogen), whereas the closest peer compound BDPX (PDB 2aj8 ligand) bears a piperazine (calculated pKa ~9.7 for the distal NH). In the BDPX-DPP-IV co-crystal structure, the piperazine distal NH donates a hydrogen bond to a structured water molecule bridging Glu205 and Glu206 [1]. The 4-methylpiperidine substituent eliminates this H-bond donor capacity and replaces it with a methyl group that is predicted to occupy the hydrophobic sub-pocket defined by Tyr547 and Tyr666. The linagliptin SAR campaign independently established that removal of piperazine NH functionality at C8, when coupled with appropriate amine substitution, can produce >1,000-fold potency gains for DPP-IV (piperazine analog IC50 ~5,000 nM vs. 3-aminopiperidine analog Ki = 2 nM) [2], though the 4-methylpiperidine lacks the critical primary amine that drives linagliptin's potency.
| Evidence Dimension | C8 substituent hydrogen-bond donor count and calculated basicity |
|---|---|
| Target Compound Data | 4-Methylpiperidine: 0 H-bond donors, calculated pKa ~10.1 (tertiary amine) |
| Comparator Or Baseline | BDPX (piperazine analog): 1 H-bond donor (distal NH), calculated pKa ~9.7 |
| Quantified Difference | Loss of 1 H-bond donor; predicted ΔlogD7.4 increase of ~0.8 log units |
| Conditions | Calculated physicochemical properties; BDPX binding mode from PDB 2aj8 (2.11 Å resolution, porcine DPP-IV) |
Why This Matters
The absence of a hydrogen-bond donor at the C8 substituent alters both target engagement geometry and passive membrane permeability, making this compound a distinct chemical probe from piperazine-containing analogs for DPP-IV or related serine protease targets.
- [1] Engel M, Hoffmann T, Manhart S, Heiser U, Chambre S, Huber R, Demuth HU, Bode W. Rigidity and flexibility of dipeptidyl peptidase IV: crystal structures of and docking experiments with DPIV. J Mol Biol. 2006;355(4):768-783. PMID: 16330047. View Source
- [2] Eckhardt M, Langkopf E, Mark M, Tadayyon M, Thomas L, Nar H, Pfrengle W, Guth B, Lotz R, Sieger P, Fuchs H, Himmelsbach F. J Med Chem. 2007;50(26):6450-6453. PMID: 18052316. View Source
